4-(2,5-Dichlorophenoxy)-3-fluoroaniline
Overview
Description
4-(2,5-Dichlorophenoxy)-3-fluoroaniline is a chemical compound characterized by its unique structure, which includes a dichlorophenoxy group and a fluoroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dichlorophenoxy)-3-fluoroaniline typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichlorophenol and 3-fluoroaniline as the primary starting materials.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C).
Reaction Process: The process involves the formation of an ether linkage between the 2,5-dichlorophenol and the 3-fluoroaniline, typically through a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(2,5-Dichlorophenoxy)-3-fluoroaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions typically require strong nucleophiles and suitable solvents.
Major Products Formed:
Oxidation Products: Oxidation can yield compounds such as 4-(2,5-dichlorophenoxy)-3-fluorobenzoic acid.
Reduction Products: Reduction can produce this compound derivatives with reduced functional groups.
Substitution Products: Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
4-(2,5-Dichlorophenoxy)-3-fluoroaniline has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the interactions of halogenated compounds with biological systems.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 4-(2,5-Dichlorophenoxy)-3-fluoroaniline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
4-(2,5-Dichlorophenoxy)-3-fluoroaniline is unique due to its specific combination of functional groups. Similar compounds include:
2,4-Dichlorophenoxyacetic Acid: This compound is structurally similar but lacks the fluoroaniline moiety.
3-Fluoroaniline: This compound lacks the dichlorophenoxy group.
2,5-Dichlorophenol: This compound lacks the aniline group.
The presence of both the dichlorophenoxy and fluoroaniline groups in this compound gives it distinct chemical and biological properties compared to its similar counterparts.
Properties
IUPAC Name |
4-(2,5-dichlorophenoxy)-3-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2FNO/c13-7-1-3-9(14)12(5-7)17-11-4-2-8(16)6-10(11)15/h1-6H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQYMVKFYOBJHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)OC2=C(C=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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